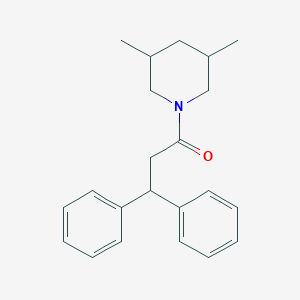
1-(3,5-Dimethylpiperidin-1-yl)-3,3-diphenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylpiperidin-1-yl)-3,3-diphenylpropan-1-one is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with dimethyl groups and a diphenylpropanone moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(3,5-Dimethylpiperidin-1-yl)-3,3-diphenylpropan-1-one typically involves several steps. One common synthetic route includes the reaction of 3,5-dimethylpiperidine with a suitable diphenylpropanone precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3,5-Dimethylpiperidin-1-yl)-3,3-diphenylpropan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, researchers explore its potential as a therapeutic agent or a precursor for drug development. Industrial applications include its use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylpiperidin-1-yl)-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
1-(3,5-Dimethylpiperidin-1-yl)-3,3-diphenylpropan-1-one can be compared with other similar compounds, such as those containing piperidine or diphenylpropanone moieties. Similar compounds include 1-(3,5-dimethylpiperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one and other derivatives with varying substituents on the piperidine ring or the aromatic rings. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H27NO |
|---|---|
Molecular Weight |
321.5 g/mol |
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-3,3-diphenylpropan-1-one |
InChI |
InChI=1S/C22H27NO/c1-17-13-18(2)16-23(15-17)22(24)14-21(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,17-18,21H,13-16H2,1-2H3 |
InChI Key |
ZSNVWJHVAMJMPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















